molecular formula C72H124N22O21 B12349056 Arg-Thr-Lys-Arg-Ser-Gly-Ser-Val-Tyr-Glu-Pro-Leu-Lys-Ile

Arg-Thr-Lys-Arg-Ser-Gly-Ser-Val-Tyr-Glu-Pro-Leu-Lys-Ile

Cat. No.: B12349056
M. Wt: 1633.9 g/mol
InChI Key: COABRICCWCYCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Malantide (RTKRSGSVYEPLKI) is a synthetic 14-residue peptide with a molecular weight of 1,633.89 Da and ≥97% purity. It serves as a substrate for cAMP-dependent protein kinase (cAMP-PrK), facilitating studies on kinase activity and phosphorylation mechanisms. Its sequence includes multiple basic residues (Arg, Lys) and phosphorylation sites (Ser, Thr), making it critical for enzyme recognition and catalytic efficiency. Malantide is water-soluble and stable at -20°C, with applications in biochemical assays and signal transduction research .

Properties

IUPAC Name

2-[[6-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H124N22O21/c1-8-39(6)56(70(114)115)92-62(106)45(18-10-12-28-74)85-63(107)48(32-37(2)3)88-66(110)52-20-15-31-94(52)69(113)47(25-26-54(100)101)87-64(108)49(33-41-21-23-42(98)24-22-41)89-67(111)55(38(4)5)91-65(109)51(36-96)83-53(99)34-82-59(103)50(35-95)90-61(105)46(19-14-30-81-72(78)79)84-60(104)44(17-9-11-27-73)86-68(112)57(40(7)97)93-58(102)43(75)16-13-29-80-71(76)77/h21-24,37-40,43-52,55-57,95-98H,8-20,25-36,73-75H2,1-7H3,(H,82,103)(H,83,99)(H,84,104)(H,85,107)(H,86,112)(H,87,108)(H,88,110)(H,89,111)(H,90,105)(H,91,109)(H,92,106)(H,93,102)(H,100,101)(H,114,115)(H4,76,77,80)(H4,78,79,81)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COABRICCWCYCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H124N22O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1633.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Malantide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acid residues to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Malantide undergoes phosphorylation reactions catalyzed by PKA and PKC. These reactions involve the transfer of a phosphate group from adenosine triphosphate (ATP) to the hydroxyl group of tyrosine residues in the peptide. The common reagents used in these reactions include ATP and kinase enzymes. The major product formed from these reactions is the phosphorylated form of Malantide, which exhibits decreased intrinsic tyrosine fluorescence .

Scientific Research Applications

Malantide is extensively used in scientific research to study the activity of PKA and PKC in various biological systems. It serves as a fluorescent substrate that allows researchers to quantify kinase activity by measuring changes in fluorescence. This compound is particularly valuable in the fields of biochemistry and cell biology, where it is used to investigate signal transduction pathways, enzyme kinetics, and the regulation of cellular processes. Additionally, Malantide is employed in drug discovery and development to screen for potential kinase inhibitors .

Mechanism of Action

The mechanism of action of Malantide involves its phosphorylation by PKA and PKC. Upon phosphorylation, the intrinsic tyrosine fluorescence of Malantide decreases, allowing for the quantification of kinase activity. The molecular targets of Malantide are the active sites of PKA and PKC, where the peptide binds and undergoes phosphorylation. This process is crucial for studying the regulation and function of these kinases in various cellular contexts .

Comparison with Similar Compounds

Structural and Functional Overview

The following peptides were selected for comparative analysis based on sequence homology, functional overlap, or therapeutic relevance:

Peptide Name Sequence (Abbreviation) Length Molecular Weight (Da) Primary Function Key Research Findings References
Malantide RTKRSGSVYEPLKI 14 1,633.89 cAMP-PrK substrate High solubility, used in kinase activity assays
SFLL Peptide SFLLRNPNDKYEPF 14 ~1,800* Thrombin receptor agonist Mimics thrombin, activates phospholipid signaling
LKP Leu-Lys-Pro 3 ~383 ACE inhibitor IC50 = 0.318 µM; mixed-type inhibition
cTP Cyclo-Cys-Arg-Lys-Asp-Val-Tyr 6 764.4 Immunomodulation Enhanced stability via cyclization
VLPVP Val-Leu-Pro-Val-Pro 5 ~531 Antihypertensive Absorbed via paracellular transport

*Calculated based on amino acid composition.

Structural Comparison

  • Sequence Features :

    • Malantide contains four arginine (Arg) and three lysine (Lys) residues, forming a positively charged domain critical for kinase binding. This contrasts with SFLL peptide, which includes hydrophobic residues (Phe, Leu) and mimics thrombin’s receptor-binding motif .
    • cTP (cyclo-Cys-Arg-Lys-Asp-Val-Tyr) adopts a cyclic conformation via a disulfide bond, enhancing protease resistance compared to linear analogs like Malantide .
  • Post-Translational Modifications :
    Malantide lacks modifications, while SFLL peptide and cTP rely on structural motifs (e.g., cyclization) for activity.

Functional and Mechanistic Insights

  • Kinase Substrates vs. Receptor Agonists :
    Malantide’s role as a kinase substrate contrasts with SFLL peptide , which activates thrombin receptors to trigger phospholipase C and calcium signaling . Both peptides influence intracellular signaling but target distinct pathways.

  • Enzyme Inhibition: LKP inhibits angiotensin-converting enzyme (ACE) via non-covalent interactions (ΔH = -8.9 kcal/mol, entropy-driven), while Malantide acts as a phosphorylation substrate. Structural studies reveal LKP binds ACE’s active site through hydrophobic interactions .
  • Stability and Bioavailability :
    Cyclic peptides like cTP exhibit superior stability (half-life >24 hours in serum) compared to linear peptides such as Malantide, which require低温 storage for stability . VLPVP relies on paracellular transport in the gut, a mechanism absent in Malantide’s research applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.